molecular formula C13H19ClN2O2 B191410 Hispidol CAS No. 5786-54-9

Hispidol

Cat. No. B191410
CAS RN: 5786-54-9
M. Wt: 254.24 g/mol
InChI Key: KEZLDSPIRVZOKZ-AUWJEWJLSA-N
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Description

Hispidol is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 6 and 4’ respectively . It is functionally related to an aurone and has a role as a plant metabolite .


Synthesis Analysis

A library of analogues of the natural product hispidol was prepared and evaluated for inhibition of monoamine oxidases (MAOs) isoforms . Several molecules emerged as selective potential MAO B inhibitors . The most promising compounds were further evaluated in vitro for their impact on microglia viability, induced production of proinflammatory mediators, and MAO-B inhibition mechanism .


Molecular Structure Analysis

Hispidol has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . It is a solid substance that is soluble in DMSO .


Chemical Reactions Analysis

Hispidol has been found to greatly increase dopamine (DA) and serotonin levels dose-dependently in brain tissues . Decursin (15 mg/kg) dose-dependently increased DA level after TST .


Physical And Chemical Properties Analysis

Hispidol is a solid substance that is soluble in DMSO . It has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol .

Scientific Research Applications

  • Longevity Effects : Hispidol extends the lifespan of Caenorhabditis elegans by enhancing stress resistance and antioxidant capacity, suggesting potential applications in aging research (Lim et al., 2020).

  • Monoamine Oxidase Inhibition : It selectively inhibits monoamine oxidase-A (MAO-A), indicating potential use in treating neurological disorders such as depression (Baek et al., 2018).

  • Anti-inflammatory Activity : Hispidol A 25-methyl ether exhibits anti-inflammatory effects by reducing key inflammatory mediators, suggesting applications in inflammatory diseases (Shin et al., 2010).

  • Biosynthesis Mechanism : In Medicago truncatula cell cultures, Hispidol is produced as a response to yeast elicitor, revealing insights into its biosynthetic mechanism (Farag et al., 2009).

  • Occurrence and Biosynthesis in Soybean : Hispidol is identified in soybean seedlings, with studies on its biosynthesis providing a foundation for understanding its natural production (Wong, 1966).

  • Cancer Chemoprevention and Anticancer Properties : Hispidol is identified as a bioactive component in various plants used in traditional medicine for cancer treatment, indicating its potential in oncology (Zhang et al., 2018).

  • Hispidulin’s Role in Cancer Cells : Hispidulin, a compound related to Hispidol, induces apoptosis in cancer cells, suggesting its therapeutic potential in cancer treatment (Gao et al., 2014).

  • Antinociceptive Properties : 25‐methoxy hispidol A exhibits pain-relieving properties, hinting at its use in pain management (Khan et al., 2018).

  • Hispidin's Role in Immune Response : Hispidin, another variant, impacts immune cells like T cells and natural killer cells, indicating immunomodulatory applications (Gründemann et al., 2016).

  • Cardioprotection : Dalspinin from Spermacoce hispida protects cardiomyocytes from hypoxic injury, suggesting cardioprotective applications (Sundaram & Vasanthi, 2019).

Safety And Hazards

Hispidol is considered to be toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Hispidol has shown promise in the management of neurodegenerative diseases . A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) . Promising MAO inhibitors were further checked for the inhibition of acetylcholinesterase and neuroinflammation .

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZLDSPIRVZOKZ-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-4',6-Dihydroxyaurone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hispidol

CAS RN

5786-54-9
Record name Hispidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5786-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hispidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HISPIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-4',6-Dihydroxyaurone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 °C
Record name (Z)-4',6-Dihydroxyaurone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
548
Citations
SC Baek, HW Lee, HW Ryu, MG Kang, D Park… - Bioorganic & Medicinal …, 2018 - Elsevier
… Flexible docking simulation revealed that the binding affinity of hispidol for MAO-A (−9.1 kcal… hispidol binds to the major pocket of MAO-A or MAO-B. The findings suggest hispidol is a …
Number of citations: 53 www.sciencedirect.com
AHE Hassan, HJ Kim, K Park, Y Choi, S Moon, CH Lee… - Antioxidants, 2023 - mdpi.com
… /methoxylated hispidol analogs unveiled … hispidol analogs as surrogates to the chromone moiety to prepare and evaluate the activity of a focused library of O 6 -aminoalkyl-hispidol …
Number of citations: 2 www.mdpi.com
HJ Lim, YT Han, JH Ahn, YD Jeon, H Jeon, DS Cha - Biofactors, 2020 - Wiley Online Library
… This study evaluated the potential activity of hispidol on aging and its underlying mechanism. To verify the longevity effect of hispidol, we adopted the Caenorhabditis elegans model …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
EM Shin, HY Zhou, GH Xu, SH Lee, I Merfort… - European Journal of …, 2010 - Elsevier
The anti-inflammatory activity of hispidol A 25-methyl ether (hispidol A 25-Me ether), a triterpenoid isolated from Ponciri Immaturus Fructus, was studied in lipopolysaccharide (LPS)-…
Number of citations: 40 www.sciencedirect.com
JM Oh, HS Lee, SC Baek, JP Lee, GS Jeong… - Neurochemical …, 2020 - Springer
… and TST in hispidol- or decursin-treated animals. It was observed that hispidol and decursin were … These immobility and monoamine level results suggest that hispidol and decursin are …
Number of citations: 11 link.springer.com
MA Farag, BE Deavours, A de Fátima… - Plant …, 2009 - academic.oup.com
… induced with the accumulation of hispidol. MtPRX1 and MtPRX2 … Hispidol possessed significant antifungal activity relative to … We propose that hispidol is formed in cell cultures by …
Number of citations: 68 academic.oup.com
A Khan, MZ Ullah, R Afridi, H Rasheed… - Phytotherapy …, 2019 - Wiley Online Library
The 25‐methoxy hispidol A (25‐MHA) is a triterpenoid, isolated from the immature fruit of Poncirus trifoliata (Rutaceae). The pretreatment with 25‐MHA markedly (p < 0.001) attenuated …
Number of citations: 46 onlinelibrary.wiley.com
B Shal, A Khan, M Naveed, NU Khan… - Biomedicine & …, 2019 - Elsevier
Neuroinflammation, oxidative stress and apoptosis are implicated in the pathogenesis of neuropsychiatric diseases like anxiety and depression. 25-Methoxyhispidol A (25-MHA) is a …
Number of citations: 42 www.sciencedirect.com
N Nahar, TA Bondhon - seu.edu.bd
… In our screening, we observed that a triterpenoid, hispidol A, found in the plant Picrasma javanica, … inhibitor N3 also binds, hispidol A can be potentially an inhibitory drug for COVID-19. …
Number of citations: 0 www.seu.edu.bd
L Farkas, E Berényi, L Pallos - Tetrahedron, 1968 - Elsevier
… The latter (IIa) has been found for the first time in plant material and hence the name hispidol has been proposed. … 4-9 In this paper, the synthesis of hispidol glucosides and a …
Number of citations: 7 www.sciencedirect.com

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